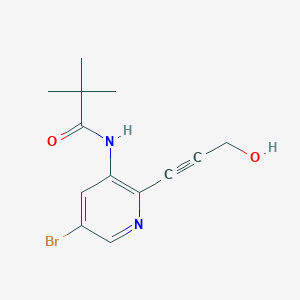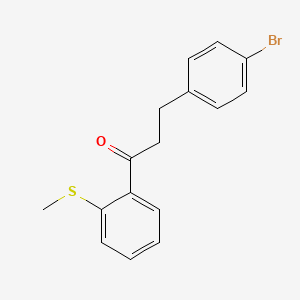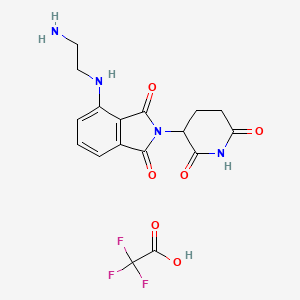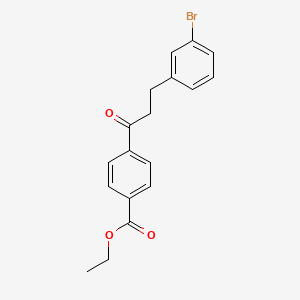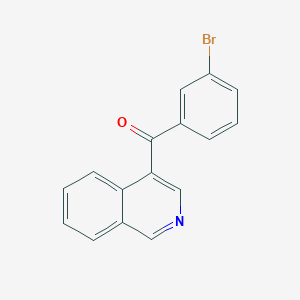![molecular formula C12H10ClN3 B1373768 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine CAS No. 1249226-04-7](/img/structure/B1373768.png)
2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine
Overview
Description
“2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine” is a chemical compound with the CAS Number: 1249226-04-7 . Its IUPAC name is 4-chloro-2-(2-pyridinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine . The compound is stored at room temperature and has a purity of 95%. It is in powder form .
Molecular Structure Analysis
The InChI code for “2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine” is 1S/C12H10ClN3/c13-11-8-4-3-6-9(8)15-12(16-11)10-5-1-2-7-14-10/h1-2,5,7H,3-4,6H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The molecular weight of “2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine” is 231.68 . It is a powder that is stored at room temperature .
Scientific Research Applications
Nonlinear Optical Properties
- Pyrimidine derivatives, including those similar to 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine, have been studied for their potential in nonlinear optics (NLO). The pyrimidine ring, found in DNA and RNA, is part of heterocyclic aromatic compounds that show promise in medicine and NLO fields. Structural parameters and electronic properties derived from DFT calculations suggest these compounds have significant NLO character, which is important for optoelectronic applications (Hussain et al., 2020).
Biological Activity
- Some derivatives of pyrimidine, which are structurally related to 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine, have shown moderate to weak fungicidal and insecticidal activity. These compounds were synthesized through a multi-step sequence and their structures were confirmed using various techniques, such as NMR and X-ray diffraction (Chen & Shi, 2008).
Synthesis and Structural Analysis
- The synthesis of novel compounds containing the pyrimidine ring is an area of ongoing research. These compounds are often created through multi-step reactions and their structures are analyzed using NMR, IR, and mass spectroscopy. The creation of these compounds, including those structurally similar to 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine, contributes to our understanding of chemical synthesis and molecular structure (Abdel-rahman et al., 2000).
Antimicrobial Activity
- Some pyrimidine derivatives exhibit antimicrobial properties. Research has been conducted to explore the antibacterial and antifungal potential of these compounds, with some showing promising results in vitro. This research can lead to the development of new drugs and treatments for various infections (Zaki et al., 2020).
Anticonvulsive Properties
- Research into the anticonvulsive properties of pyrimidine derivatives, including those structurally related to 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine, has led to the identification of compounds with potential use in treating convulsions. This area of study is important for the development of new medications for neurological conditions (Sirakanyan et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-chloro-2-pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-11-8-4-3-6-9(8)15-12(16-11)10-5-1-2-7-14-10/h1-2,5,7H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKHHGBJFMFKEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



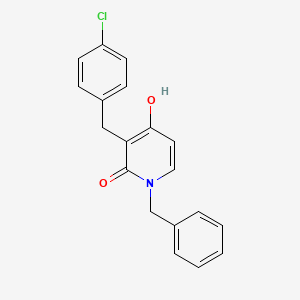
![N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1373686.png)
![tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B1373687.png)
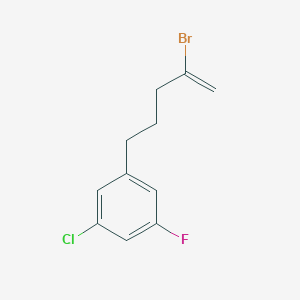
![methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1373691.png)
